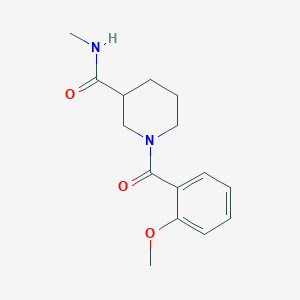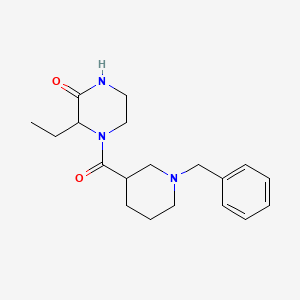![molecular formula C13H16N2O3 B7562502 3-ethyl-4-[(E)-3-(furan-2-yl)prop-2-enoyl]piperazin-2-one](/img/structure/B7562502.png)
3-ethyl-4-[(E)-3-(furan-2-yl)prop-2-enoyl]piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-4-[(E)-3-(furan-2-yl)prop-2-enoyl]piperazin-2-one, also known as EFPP, is a synthetic compound that has been widely used in scientific research. This compound is a piperazinone derivative and has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of 3-ethyl-4-[(E)-3-(furan-2-yl)prop-2-enoyl]piperazin-2-one is not fully understood. However, it has been suggested that this compound binds to the SH3 domain of Grb2 through the formation of hydrogen bonds and hydrophobic interactions. This binding may result in the disruption of the interaction between Grb2 and its binding partners, leading to the modulation of various signaling pathways.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. One of the major effects of this compound is the modulation of the Ras/MAPK signaling pathway. This compound has been found to inhibit the activation of this pathway, leading to the inhibition of cell proliferation and the induction of apoptosis. This compound has also been found to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-cancer agent.
实验室实验的优点和局限性
3-ethyl-4-[(E)-3-(furan-2-yl)prop-2-enoyl]piperazin-2-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound is also stable and can be stored for long periods of time without degradation. However, this compound has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. This compound also has limited solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 3-ethyl-4-[(E)-3-(furan-2-yl)prop-2-enoyl]piperazin-2-one. One area of research is the identification of the binding partners of this compound. This information may provide insight into the mechanism of action of this compound and its potential therapeutic applications. Another area of research is the optimization of the synthesis method of this compound to improve its yield and purity. Finally, the development of this compound analogs with improved solubility and potency may lead to the discovery of new therapeutic agents.
合成方法
3-ethyl-4-[(E)-3-(furan-2-yl)prop-2-enoyl]piperazin-2-one can be synthesized using a multistep process involving the reaction of various chemical reagents. The synthesis of this compound begins with the reaction of 2-furan-2-ylacetic acid with ethyl chloroformate in the presence of triethylamine. This reaction results in the formation of ethyl 2-(furan-2-yl)acetate, which is then reacted with 1,2-diaminopropane in the presence of acetic acid. This reaction results in the formation of 3-ethyl-4-(furan-2-yl)-1,2,5,6-tetrahydropyridazine-2,5-dione. Finally, this compound is reacted with acryloyl chloride in the presence of triethylamine to produce this compound.
科学研究应用
3-ethyl-4-[(E)-3-(furan-2-yl)prop-2-enoyl]piperazin-2-one has been widely used in scientific research as a tool for studying various biological processes. One of the major applications of this compound is in the study of protein-protein interactions. This compound has been found to bind to the SH3 domain of the protein Grb2, which is involved in various signaling pathways. This binding has been used to study the role of Grb2 in various biological processes, including cell proliferation, differentiation, and apoptosis.
属性
IUPAC Name |
3-ethyl-4-[(E)-3-(furan-2-yl)prop-2-enoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-11-13(17)14-7-8-15(11)12(16)6-5-10-4-3-9-18-10/h3-6,9,11H,2,7-8H2,1H3,(H,14,17)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILFIRDJCCMWOX-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCN1C(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C(=O)NCCN1C(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

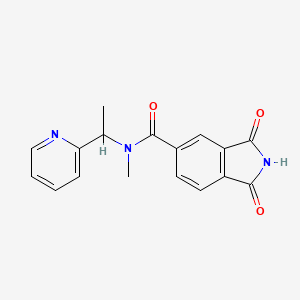
![2-methyl-3-nitro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B7562448.png)
![N-[[1-(4-fluorophenyl)cyclobutyl]methyl]-2-[2-[[1-(4-fluorophenyl)cyclobutyl]methylamino]-2-oxoethyl]sulfanylacetamide](/img/structure/B7562452.png)
![1-Phenyl-3-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7562461.png)
![1-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]-2-methyl-2,3-dihydroindole-5-sulfonamide](/img/structure/B7562468.png)
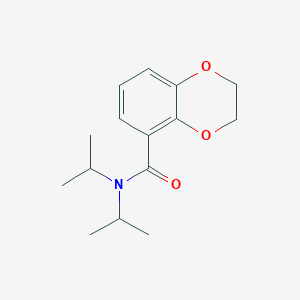

![3-(2,2-dimethylpropanoyl)-N-[(4-phenoxyphenyl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7562493.png)
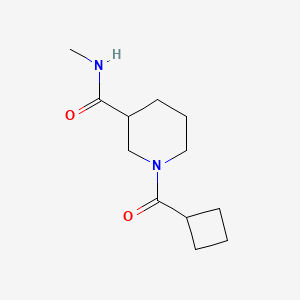
![3-ethyl-4-[(Z)-2-methylpent-2-enoyl]piperazin-2-one](/img/structure/B7562506.png)
![5-chloro-2-fluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7562508.png)

